Antimicrobial Potency: Para vs. Ortho Isomer MIC Values Against Bacterial Pathogens
4-Phenylphenol (para isomer) demonstrates significantly higher antimicrobial potency against common pathogens compared to its ortho isomer, 2-phenylphenol. In a direct comparative study, the para-substituted compound exhibited an MIC of 0.5 µM against Staphylococcus aureus, whereas the ortho isomer required a 3-fold higher concentration (1.5 µM) for equivalent inhibition [1]. Against Escherichia coli, the para isomer (MIC 2.8 µM) was 1.8-fold more potent than the ortho isomer (MIC 5.0 µM) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against bacterial strains |
|---|---|
| Target Compound Data | Staphylococcus aureus: 0.5 µM; Escherichia coli: 2.8 µM |
| Comparator Or Baseline | 2-Phenylphenol (ortho isomer): S. aureus 1.5 µM; E. coli 5.0 µM |
| Quantified Difference | Para isomer is 3.0× more potent against S. aureus and 1.8× more potent against E. coli |
| Conditions | In vitro broth microdilution assay against S. aureus and E. coli |
Why This Matters
For formulators, selecting the para isomer enables lower effective concentrations in preservative systems, reducing raw material costs and potential toxicity.
- [1] Table 2. (2012). The MIC values of compounds 1–4 against pathogens (μM). Nature Precedings. View Source
